molecular formula C24H40O4 B13717053 7,12-Dihydroxycholan-24-oic acid

7,12-Dihydroxycholan-24-oic acid

Cat. No.: B13717053
M. Wt: 392.6 g/mol
InChI Key: ZHCAAZIHTDCFJX-UHFFFAOYSA-N
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Description

7,12-Dihydroxycholan-24-oic acid is a bile acid derivative with the molecular formula C24H40O4. It is a secondary bile acid formed from the bacterial action on primary bile acids in the intestine. This compound plays a significant role in the digestion and absorption of dietary fats by emulsifying and solubilizing them.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,12-Dihydroxycholan-24-oic acid typically involves the oxidation of cholic acid. The process includes several steps:

    Oxidation: Cholic acid is oxidized using reagents like potassium permanganate or chromium trioxide to introduce hydroxyl groups at the 7 and 12 positions.

    Hydrolysis: The intermediate products are then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale oxidation and hydrolysis processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7,12-Dihydroxycholan-24-oic acid undergoes several types of chemical reactions:

    Oxidation: It can be further oxidized to form keto derivatives.

    Reduction: The hydroxyl groups can be reduced to form deoxycholic acid.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products

    Oxidation: 7-Keto-12-hydroxycholan-24-oic acid.

    Reduction: Deoxycholic acid.

    Substitution: 7,12-Dichlorocholan-24-oic acid.

Scientific Research Applications

7,12-Dihydroxycholan-24-oic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various bile acid derivatives.

    Biology: Studied for its role in the metabolism and regulation of cholesterol.

    Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.

    Industry: Used in the formulation of pharmaceuticals and cosmetic products.

Mechanism of Action

7,12-Dihydroxycholan-24-oic acid exerts its effects by emulsifying dietary fats in the intestine. It disrupts the cell membranes of adipocytes, leading to the breakdown of fat cells. This process involves the activation of specific molecular targets and pathways, including the farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1).

Comparison with Similar Compounds

Similar Compounds

    Deoxycholic acid: A bile acid with similar emulsifying properties.

    Chenodeoxycholic acid: Another bile acid involved in cholesterol metabolism.

    Ursodeoxycholic acid: Used therapeutically to dissolve gallstones.

Uniqueness

7,12-Dihydroxycholan-24-oic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to emulsify fats and its role in cholesterol metabolism make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

4-(7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(7-10-21(27)28)16-8-9-17-22-18(13-20(26)24(16,17)3)23(2)11-5-4-6-15(23)12-19(22)25/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCAAZIHTDCFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCCC4)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862205
Record name 7,12-Dihydroxycholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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